2-(Trifluoromethyl)pyrimidin-5-amine

描述

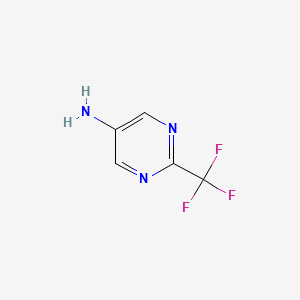

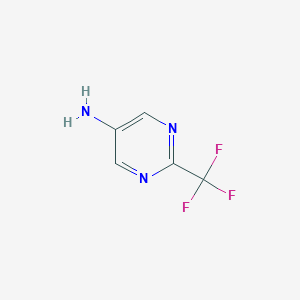

Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethyl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOGTXVQDBMCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558515 | |

| Record name | 2-(Trifluoromethyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73418-87-8 | |

| Record name | 2-(Trifluoromethyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-5-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 2-(Trifluoromethyl)pyrimidin-5-amine. This fluorinated heterocyclic amine is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications.

Core Chemical Properties

This compound is a solid compound at room temperature.[1] Its key physical and chemical properties, largely based on predictive models, are summarized in the table below. Experimental data for some properties, such as melting and boiling points, are not consistently reported in publicly available literature, indicating a need for empirical validation.

| Property | Value | Source |

| Molecular Formula | C₅H₄F₃N₃ | [1][2] |

| Molecular Weight | 163.10 g/mol | [1][2] |

| CAS Number | 73418-87-8 | [1][2] |

| Appearance | Solid | [1] |

| Boiling Point | 155.3 ± 40.0 °C (Predicted) | [1] |

| Density | 1.460 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.58 ± 0.22 (Predicted) | [1] |

| Storage | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon). | [1] |

Structural Elucidation

The structure of this compound is characterized by a pyrimidine ring substituted with a strongly electron-withdrawing trifluoromethyl group at the 2-position and an electron-donating amino group at the 5-position. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| SMILES | C1=C(C=NC(=N1)C(F)(F)F)N | [2] |

| InChI | InChI=1S/C5H4F3N3/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H,9H2 | [2] |

| InChIKey | LOOGTXVQDBMCOL-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) ppm | Notes |

| ¹H NMR | Aromatic protons on the pyrimidine ring are expected in the downfield region. The amine protons will likely appear as a broad singlet, the position of which is dependent on solvent and concentration. | For a related compound, 2-amino-4-(trifluoromethyl)pyridine in CDCl₃, aromatic protons appear between 6.68 and 8.21 ppm, and the amine protons appear as a broad singlet at 4.71 ppm.[3] |

| ¹³C NMR | The carbon attached to the trifluoromethyl group will be significantly affected by the fluorine atoms, likely appearing as a quartet. The other aromatic carbons will resonate in the typical range for heterocyclic compounds. | |

| ¹⁹F NMR | A singlet is expected for the -CF₃ group. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine and the trifluoromethyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3500–3300 | Asymmetric and symmetric stretching (primary amine) |

| N-H | 1650–1580 | Scissoring (bending) |

| C-F | 1350–1150 | Stretching (strong intensity) |

| Aromatic C=N, C=C | 1600–1450 | Stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of small molecules or radicals from the parent structure.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic approach can be inferred from methods used for analogous compounds. A plausible synthetic route is outlined below.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the amination of a halogenated precursor, such as 5-bromo-2-(trifluoromethyl)pyrimidine.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: In a sealed reaction vessel, dissolve 5-bromo-2-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as dioxane.

-

Addition of Reagents: Add an excess of an ammonia source, for example, aqueous ammonia (e.g., 10 eq).

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 100 to 150 °C. The reaction progress should be monitored by a suitable analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the final product, this compound.

Standard Protocols for Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) to form a translucent pellet.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer after acquiring a background spectrum.

Mass Spectrometry (Electron Ionization - EI):

-

Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS), is used.

-

Data Acquisition: The sample is introduced into the instrument, and the mass spectrum is recorded, typically scanning a mass-to-charge ratio (m/z) range that includes the molecular weight of the compound.

Reactivity and Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its primary application is in the preparation of heteroaryl compounds, notably as inhibitors of Raf kinases.[1]

A significant area of application is in the development of dual inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are implicated in various cancers. Derivatives of this compound have been shown to inhibit the phosphorylation of FLT3 and its downstream effectors, including STAT5, AKT, and ERK.

Caption: Inhibition of FLT3 and CHK1 signaling by a derivative.

Safety and Handling

This compound is classified as harmful and an irritant.[2] The following safety precautions should be observed:

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water. Seek medical attention if irritation persists.

-

If swallowed, rinse mouth with water and seek immediate medical attention.

-

For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-5-amine (CAS 73418-87-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyrimidin-5-amine is a fluorinated heterocyclic amine that serves as a critical building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are predicted based on computational modeling.

| Property | Value | Source |

| CAS Number | 73418-87-8 | [1] |

| Molecular Formula | C₅H₄F₃N₃ | [2] |

| Molecular Weight | 163.10 g/mol | [2] |

| Appearance | Solid (form) | [2] |

| Melting Point | 45-49 °C | [3] |

| Boiling Point (Predicted) | 155.3 ± 40.0 °C | [2] |

| Density (Predicted) | 1.460 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -0.58 ± 0.22 | [2] |

| Solubility | No data available | |

| InChI | InChI=1S/C5H4F3N3/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H,9H2 | [1] |

| SMILES | C1=C(C=NC(=N1)C(F)(F)F)N | [1] |

Synthesis

A general workflow for such a synthesis is outlined below. It is important to note that the specific reagents and conditions would need to be optimized for the synthesis of this compound.

Experimental Protocol (General)

The following is a generalized protocol for a one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives and would require adaptation for the specific synthesis of this compound.

Materials:

-

Aryl enaminone (0.5 mmol)

-

Aryl amidine hydrochloride (0.6 mmol)

-

Sodium triflinate (1.0 mmol)

-

Copper(II) acetate (Cu(OAc)₂) (1.0 mmol)

-

1,2-Dichloroethane (DCE) (5 mL)

-

Celite

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (for chromatography)

Procedure:

-

To a reaction vessel, add the aryl enaminone, aryl amidine hydrochloride, sodium triflinate, and Cu(OAc)₂.

-

Add 1,2-dichloroethane to the vessel.

-

Stir the mixture at 80°C for 12 hours under an air atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford the desired 5-trifluoromethyl pyrimidine derivative.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a highly valuable building block in the design and synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The pyrimidine core serves as a versatile scaffold that can be readily functionalized to achieve potent and selective inhibition of various kinases implicated in cancer cell proliferation and survival.

Targeting the Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway, often through mutations in the BRAF gene, is a key driver in many human cancers, including melanoma. This compound is used in the preparation of heteroaryl compounds that act as Raf kinase inhibitors[2].

Dual Inhibition of FLT3 and CHK1

Derivatives of 2-(aminomethyl)-5-(trifluoromethyl)pyrimidine have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). Both FLT3 and CHK1 are attractive targets in cancer therapy, particularly in acute myeloid leukemia (AML). The 5-trifluoromethyl-2-aminopyrimidine scaffold has been shown to be a promising core for the development of such dual inhibitors.

Experimental Protocols for Biological Evaluation

The biological activity of compounds derived from this compound is typically assessed through a series of in vitro and in vivo assays.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of a test compound against a specific kinase.

Materials:

-

Recombinant kinase (e.g., RAF, FLT3, CHK1)

-

Kinase substrate (e.g., inactive MEK1 for RAF)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Detection reagents (e.g., phospho-specific antibody for ELISA, or fluorescent probe)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, add the recombinant kinase, its substrate, and the assay buffer.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature for a defined period.

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence).

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

References

solubility and stability of 2-(Trifluoromethyl)pyrimidin-5-amine

An In-depth Technical Guide on the Solubility and Stability of 2-(Trifluoromethyl)pyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties, solubility, and stability of this compound. It includes detailed experimental protocols and visual workflows to support research and development activities involving this compound.

Introduction

This compound is a heterocyclic amine containing a pyrimidine core and a trifluoromethyl substituent. Its molecular structure makes it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of a final drug compound.[1] This guide focuses on its fundamental physicochemical characteristics—solubility and stability—which are critical for its effective use in drug discovery and development. This compound is notably used in the preparation of heteroaryl compounds that function as Raf kinase inhibitors.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These predicted and experimental values provide a baseline for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₄F₃N₃ | PubChem[3] |

| Molecular Weight | 163.10 g/mol | PubChem[3] |

| Appearance | Solid | ChemicalBook[2] |

| Boiling Point (Predicted) | 155.3 ± 40.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.460 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | -0.58 ± 0.22 | ChemicalBook[2] |

| CAS Number | 73418-87-8 | PubChem[3], ChemicalBook[2] |

Solubility Profile

Experimental Protocol: Aqueous Solubility Determination

This protocol outlines a method for determining the solubility of this compound in aqueous and acidic conditions.

Materials:

-

This compound

-

Distilled water

-

5% Hydrochloric acid (HCl) solution

-

Test tubes

-

Vortex mixer

-

pH paper or pH meter

-

Analytical balance

-

Filtration apparatus (e.g., 0.45 µm syringe filter)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Prepare a Saturated Solution:

-

Accurately weigh an excess amount of the compound (e.g., 10 mg) into a test tube.

-

Add a known volume of the solvent (e.g., 1 mL of distilled water) to the test tube.

-

Vigorously mix the suspension using a vortex mixer for 1-2 minutes.

-

Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation. Continue agitation during this period.

-

-

Sample Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

-

-

pH-Dependent Solubility:

Logical Workflow for Solubility Testing

Stability Profile

The stability of this compound is crucial for its storage and handling. The trifluoromethyl (-CF3) group generally imparts high metabolic and chemical stability due to the strong carbon-fluorine bond.[1] However, degradation can occur under specific stress conditions.

Potential Degradation Pathways:

-

Hydrolysis: While the -CF3 group is robust, it can undergo hydrolysis to a carboxylic acid (-COOH) under strongly alkaline conditions.[1] Degradation is more likely to happen at other labile functional groups if present.[1]

-

Oxidation: The aromatic pyrimidine ring and the amine group can be susceptible to oxidation, potentially leading to various degradation products.[1]

-

Photodegradation: Exposure to UV light can induce degradation. For instance, related compounds like 4-(trifluoromethyl)phenol have been shown to degrade upon photolysis.[1]

Recommended Storage: For optimal stability, the compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[2]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Materials:

-

This compound

-

Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

-

Water bath or oven for thermal stress

-

Photostability chamber with UV and visible light sources

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

-

Apply Stress Conditions: For each condition, mix the stock solution with the stress agent and incubate as described below. A control sample (stock solution in neutral solvent) should be run in parallel.

-

Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature or heat gently for specified time points.

-

Oxidation: Mix with 3% H₂O₂ and keep at room temperature for specified time points.

-

Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 105 °C) for a specified duration.[9]

-

Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acid/base samples.

-

Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector helps in assessing peak purity.

-

Quantify the amount of parent compound remaining and any major degradation products formed.

-

Use LC-MS to identify the mass of the degradation products to help elucidate their structures.

-

Workflow for Forced Degradation Studies

Biological Context: Role as a Raf Kinase Inhibitor Precursor

This compound serves as a key intermediate in the synthesis of Raf kinase inhibitors.[2] Raf kinases (A-Raf, B-Raf, C-Raf) are critical components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This pathway regulates fundamental cellular processes, including proliferation, differentiation, and survival. Dysregulation of the MAPK pathway, often through mutations in B-Raf, is a hallmark of many human cancers. Inhibitors that target Raf kinases can block this pathway and halt tumor growth.

The MAPK/ERK Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 73418-87-8 [m.chemicalbook.com]

- 3. This compound | C5H4F3N3 | CID 14290906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chemhaven.org [chemhaven.org]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

An In-depth Technical Guide to the Safety and Handling of 2-(Trifluoromethyl)pyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Trifluoromethyl)pyrimidin-5-amine (CAS No. 73418-87-8), a key building block in pharmaceutical and agrochemical research. Due to its chemical structure, which includes a trifluoromethyl group and an aromatic amine, this compound requires careful handling to minimize potential health risks. This document outlines the known hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound is summarized below.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem.[1][2]

Precautionary Statements

To mitigate the risks associated with handling this compound, the following precautionary statements should be strictly adhered to:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological Information

A case of human poisoning from inhalation of the related compound 5-amino-2-(trifluoromethyl)pyridine resulted in methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy.[4] This underscores the critical need for stringent safety measures when handling any trifluoromethyl-substituted aminopyridine or aminopyrimidine.

The table below presents available toxicity data for a closely related analog, 2-Amino-5-(trifluoromethyl)pyridine.

| Compound | CAS Number | Test | Route | Species | Value |

| 2-Amino-5-(trifluoromethyl)pyridine | 74784-70-6 | Acute Toxicity | Oral | - | Toxic if swallowed (Acute Tox. 3) |

| 2-Amino-5-(trifluoromethyl)pyridine | 74784-70-6 | Acute Toxicity | Dermal | - | Harmful in contact with skin (Acute Tox. 4) |

Data for 2-Amino-5-(trifluoromethyl)pyridine, a structural analog.[5]

Experimental Protocols: Safe Handling Procedures

Adherence to strict laboratory protocols is paramount when working with powdered hazardous chemicals like this compound. The following procedures are based on established best practices for handling such materials.[1][6][7][8][9][10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against exposure.

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Weighing and Transferring the Compound

Due to the risk of inhalation of airborne powder, weighing and transferring should be conducted with utmost care, preferably within a certified chemical fume hood or a powder weighing station.

Methodology:

-

Preparation: Designate a specific work area for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

Tare Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.

-

Transfer in Fume Hood: Move the tared container and the stock bottle of this compound into a chemical fume hood.

-

Aliquotting: Carefully transfer the desired amount of powder from the stock bottle to the tared container. Use dedicated, clean spatulas. Avoid creating dust.

-

Sealing: Securely seal the container with the aliquot.

-

Re-weighing: Remove the sealed container from the fume hood and place it on the balance to obtain the precise weight.

-

Dissolution: If preparing a solution, return the sealed container to the fume hood before adding the solvent.

-

Decontamination: Clean all surfaces and equipment used. Dispose of contaminated disposables as hazardous waste.

Caption: Step-by-step workflow for safely weighing and transferring the powdered compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

The following first aid measures should be taken in case of exposure.[12][13][14][15]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Cleanup Protocol

For minor spills of this compound powder in a laboratory setting, follow these steps. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Methodology:

-

Alert and Isolate: Alert personnel in the immediate vicinity and restrict access to the spill area.

-

Don PPE: Wear appropriate PPE, including a respirator, double nitrile gloves, a lab coat, and safety goggles.

-

Containment: Gently cover the spill with a damp paper towel or absorbent material to avoid generating dust.

-

Collection: Carefully scoop the absorbed material and contaminated items into a labeled, sealable plastic bag for hazardous waste.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous chemical waste according to institutional and local regulations.

Caption: Logical flow for the cleanup of a minor laboratory spill of the compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be handled as hazardous chemical waste.

By adhering to the guidelines outlined in this document, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a secure working environment. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier for the most up-to-date information.

References

- 1. ehs.wisc.edu [ehs.wisc.edu]

- 2. This compound | C5H4F3N3 | CID 14290906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]

- 7. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 8. ehs.utk.edu [ehs.utk.edu]

- 9. ehso.emory.edu [ehso.emory.edu]

- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 11. bitesizebio.com [bitesizebio.com]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. international.skcinc.com [international.skcinc.com]

- 14. scribd.com [scribd.com]

- 15. tri-iso.com [tri-iso.com]

A Technical Guide to the Spectroscopic Profile of 2-(Trifluoromethyl)pyrimidin-5-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the expected spectroscopic characteristics of 2-(Trifluoromethyl)pyrimidin-5-amine (CAS: 73418-87-8). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering predicted data, generalized experimental protocols, and logical workflows to aid in the characterization of this and similar compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, including aminopyrimidines, trifluoromethyl-substituted pyrimidines, and general principles of spectroscopy.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.4 - 8.6 | Singlet (s) | 2H | H-4, H-6 | The two pyrimidine protons are expected to be in the aromatic region, shifted downfield. Their chemical environment is similar, potentially leading to a single peak. |

| ~4.0 - 5.5 | Broad (br s) | 2H | -NH₂ | The amine protons typically appear as a broad singlet. The chemical shift can vary significantly with solvent, concentration, and temperature.[4] |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~158 - 162 | C-4, C-6 | Aromatic carbons adjacent to nitrogen atoms. |

| ~155 (quartet) | C-2 | Carbon attached to the CF₃ group will show a quartet due to coupling with the three fluorine atoms (¹J_CF). The chemical shift is significantly influenced by the strong electron-withdrawing effect of the fluorines.[5] |

| ~122 (quartet) | -CF₃ | The carbon of the trifluoromethyl group itself will appear as a strong quartet with a large coupling constant (¹J_CF).[5] |

| ~115 - 120 | C-5 | Carbon attached to the amino group, expected to be shifted upfield relative to other ring carbons due to the electron-donating nature of the amine. |

Table 3: Predicted ¹⁹F NMR Data (Reference: CFCl₃ at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~ -65 to -70 | Singlet (s) | -CF₃ | The chemical shift for a CF₃ group on a pyrimidine ring is expected in this range.[5] Since there are no adjacent fluorine or hydrogen atoms to couple with, a singlet is predicted. The exact shift is sensitive to the electronic environment.[6][7] |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3300 - 3500 | Medium | N-H stretch (asymmetric & symmetric) | Primary amines typically show two distinct bands in this region.[8] |

| 1600 - 1650 | Medium | N-H bend (scissoring) | Characteristic bending vibration for a primary amine.[8] |

| 1550 - 1610 | Strong | C=C and C=N ring stretching | Aromatic and heteroaromatic ring stretching vibrations. |

| 1250 - 1350 | Strong | C-N stretch (aromatic) | Stretching vibration of the bond between the amino group and the pyrimidine ring. |

| 1100 - 1200 | Strong | C-F stretch | The C-F bonds of the trifluoromethyl group produce very strong, characteristic absorption bands in this region. This is often the most intense signal in the spectrum of a fluorinated compound. |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization, EI)

| m/z Value | Interpretation | Notes |

| 163 | [M]⁺ (Molecular Ion) | The molecular ion peak corresponding to the exact mass of the compound (C₅H₄F₃N₃). This peak is expected to be prominent due to the stability of the aromatic ring system.[1] |

| 136 | [M - HCN]⁺ | A common fragmentation pathway for pyrimidine rings is the loss of hydrogen cyanide.[9] |

| 94 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 67 | [M - CF₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide after the initial loss of the trifluoromethyl group. This represents a breakdown of the pyrimidine ring. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[10]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR as a reference (δ = 0.00 ppm). For ¹⁹F NMR, an internal or external standard such as trifluorotoluene can be used.[10]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.[6]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.

-

Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. The ion source temperature is typically maintained around 200-250°C.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to detect the molecular ion and expected fragment ions.

-

Data Analysis: Identify the molecular ion peak [M]⁺. Analyze the fragmentation pattern by calculating the mass differences between major peaks to propose the structures of the fragment ions.

Visualization of Workflows and Pathways

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Caption: A logical workflow for the structural elucidation of a chemical compound.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram shows the predicted fragmentation pathway for this compound under electron ionization conditions.

Caption: Predicted EI-MS fragmentation pathway for this compound.

References

- 1. This compound | C5H4F3N3 | CID 14290906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 73418-87-8 [m.chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. spectrabase.com [spectrabase.com]

- 8. ijirset.com [ijirset.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. benchchem.com [benchchem.com]

The Versatility of Trifluoromethylpyrimidine Compounds: A Deep Dive into their Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of a trifluoromethyl group into the pyrimidine scaffold has given rise to a class of compounds with significant potential in both medicinal chemistry and agrochemical research. The unique properties conferred by the trifluoromethyl moiety, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity, have made trifluoromethylpyrimidine derivatives a focal point of extensive research. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Antifungal Activity

Trifluoromethylpyrimidine derivatives have demonstrated notable efficacy against a range of phytopathogenic fungi. The data presented below highlights the percentage of inhibition and, where available, the half-maximal effective concentration (EC50) of various synthesized compounds against several fungal species.

Table 1: In Vitro Antifungal Activity of Trifluoromethylpyrimidine Derivatives

| Compound | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µg/mL) | Reference |

| 5b | Botrytis cinerea | 50 | 96.76 | - | [1] |

| 5j | Botrytis cinerea | 50 | 96.84 | - | [1] |

| 5l | Botrytis cinerea | 50 | 100 | - | [1][2] |

| 5v | Sclerotinia sclerotiorum | 50 | 82.73 | - | [1][2] |

| 4q | Phomopsis sp. | 50 | 92.0 | - | [3] |

| 4q | Botryosphaeria dothidea | 50 | 98.5 | - | [3] |

| 4q | Botrytis cinerea | 50 | 98.5 | - | [3] |

| 5i | Colletotrichum truncatum (CT) | 100 | 73.2 | - | [4] |

| 5t | Colletotrichum truncatum (CT) | 100 | 71.0 | - | [4] |

| 5k | Colletotrichum gloeosporioides (CG) | 100 | 62.2 | - | [4] |

| 5u | Colletotrichum gloeosporioides (CG) | 100 | 60.0 | - | [4] |

| 5u | Rhizoctonia solani (RS) | 100 | 88.6 | 26.0 | [4][5] |

| 5p | Physalospora piricola (PL) | 100 | 87.3 | - | [4] |

| 5q | 5s, 5t | Physalospora piricola (PL) | 100 | 93.8, 96.3, 96.0 | - |

| Tebuconazole (Control) | Botrytis cinerea | 50 | 96.45 | - | [1][2] |

| Tebuconazole (Control) | Sclerotinia sclerotiorum | 50 | 83.34 | - | [1][2] |

| Pyrimethanil (Control) | Phomopsis sp. | 50 | 85.1 | - | [3] |

| Pyrimethanil (Control) | Botryosphaeria dothidea | 50 | 84.4 | - | [3] |

| Pyrimethanil (Control) | Botrytis cinerea | 50 | 82.8 | - | [3] |

| Azoxystrobin (Control) | Colletotrichum truncatum (CT) | 100 | 72.5 | - | [4] |

| Azoxystrobin (Control) | Colletotrichum gloeosporioides (CG) | 100 | 61.4 | - | [4] |

| Azoxystrobin (Control) | Rhizoctonia solani (RS) | 100 | 78.4 | - | [4] |

| Azoxystrobin (Control) | Physalospora piricola (PL) | 100 | 86.3 | - | [4] |

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition Method)[4][6]

-

Preparation of Test Solutions: The trifluoromethylpyrimidine compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions of a specific concentration.

-

Media Preparation: The stock solution is then added to a molten Potato Dextrose Agar (PDA) medium to achieve the desired final test concentration (e.g., 50 or 100 µg/mL). The medium is then poured into sterile Petri dishes.

-

Inoculation: A mycelial disc (typically 5 mm in diameter) of the test fungus, taken from the edge of an actively growing culture, is placed at the center of the solidified PDA plate.

-

Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25°C) for a specified period, allowing for fungal growth.

-

Data Collection: The diameter of the fungal colony is measured in millimeters.

-

Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

-

C = Average diameter of the fungal colony on the control plate (containing only the solvent).

-

T = Average diameter of the fungal colony on the treated plate.

-

Insecticidal Activity

Several trifluoromethylpyrimidine derivatives have been evaluated for their insecticidal properties, primarily against lepidopteran pests. The mortality rates of these compounds are summarized below.

Table 2: Insecticidal Activity of Trifluoromethylpyrimidine Derivatives

| Compound | Insect Species | Concentration (µg/mL) | Mortality Rate (%) | Reference |

| 5w | Spodoptera frugiperda | 500 | 90.0 | [1] |

| 5w | Mythimna separata | 500 | 86.7 | [1] |

| 5o | Spodoptera frugiperda | 500 | 80.0 | [1] |

| 5t | Spodoptera frugiperda | 500 | 83.3 | [1] |

| 4h | Mythimna separata | 500 | 90.0 | [3] |

| 4o | Spodoptera frugiperda | 500 | 83.3 | [3] |

| 4q | Spodoptera frugiperda | 500 | 86.7 | [3] |

| Chlorantraniliprole (Control) | Spodoptera frugiperda / Mythimna separata | 500 | Higher than test compounds | [1][3] |

Experimental Protocol: Insecticidal Activity Assay[1]

-

Preparation of Diet: An artificial diet is prepared for the target insect larvae.

-

Incorporation of Test Compound: The trifluoromethylpyrimidine compounds are dissolved in a suitable solvent and mixed thoroughly with the artificial diet to achieve the desired final concentration (e.g., 500 µg/mL).

-

Larval Exposure: Third-instar larvae of the target insect species (Spodoptera frugiperda or Mythimna separata) are placed on the treated diet in individual containers.

-

Incubation: The larvae are maintained under controlled conditions of temperature and humidity.

-

Mortality Assessment: The number of dead larvae is recorded after a specific exposure period (e.g., 48 or 72 hours).

-

Calculation of Mortality Rate: The corrected mortality rate is calculated using Abbott's formula to account for any mortality in the control group (fed on a diet with solvent only).

Anticancer Activity

The antiproliferative effects of trifluoromethylpyrimidine compounds have been investigated against various human cancer cell lines. A notable mechanism of action for some of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell signaling.

Table 3: Anticancer Activity of Trifluoromethylpyrimidine Derivatives

| Compound | Cancer Cell Line | Concentration (µg/mL) | Inhibition Rate (%) | IC50 (µM) | Reference |

| 5l | PC3 (Prostate Cancer) | 5 | 54.94 | - | [1][2] |

| 5n | PC3 (Prostate Cancer) | 5 | 51.71 | - | [1][2] |

| 5o | PC3 (Prostate Cancer) | 5 | 50.52 | - | [1][2] |

| 5r | PC3 (Prostate Cancer) | 5 | 55.32 | - | [1][2] |

| 5v | PC3 (Prostate Cancer) | 5 | 64.20 | - | [1][2] |

| 9u | A549 (Lung Cancer) | - | - | 0.35 | [6][7] |

| 9u | MCF-7 (Breast Cancer) | - | - | 3.24 | [6][7] |

| 9u | PC-3 (Prostate Cancer) | - | - | 5.12 | [6][7] |

| 9u | EGFR Kinase | - | - | 0.091 | [6][7] |

| Doxorubicin (Control) | PC3, K562, Hela, A549 | 5 | Higher than test compounds | - | [1][2] |

Experimental Protocol: MTT Assay for Cytotoxicity[2][6]

-

Cell Seeding: Human cancer cells (e.g., PC3, A549, MCF-7) are seeded into 96-well plates and allowed to adhere overnight in a suitable culture medium.

-

Compound Treatment: The cells are treated with various concentrations of the trifluoromethylpyrimidine compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculation of Inhibition/IC50: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway: EGFR Inhibition

Certain 5-trifluoromethylpyrimidine derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6][7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades that promote cell proliferation, survival, and metastasis. By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent its activation and subsequent signaling, leading to apoptosis and cell cycle arrest in cancer cells.

Caption: EGFR signaling pathway and its inhibition.

Antiviral Activity

Trifluoromethylpyrimidine derivatives have also been investigated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV), a significant plant pathogen.

Table 4: In Vivo Antiviral Activity of Trifluoromethylpyrimidine Derivatives against TMV

| Compound | Activity Type | Inhibition Rate (%) at 500 µg/mL | EC50 (µg/mL) | Reference |

| 5b | Curative | 70.1 | - | [4] |

| 5j | Curative | 76.3 | 126.4 | [4][5] |

| 5q | Curative | 71.3 | - | [4] |

| 5m | Protective | - | 103.4 | [4][5] |

| Ningnanmycin (Control) | Curative | 54.0 | >500 | [4] |

Experimental Protocol: Antiviral Activity Assay against TMV (Half-Leaf Method)[4][6]

-

Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of Tobacco Mosaic Virus (TMV).

-

Compound Application (Curative Assay): For curative activity assessment, the test compound solution is applied to the upper surface of the leaves 2-3 days after virus inoculation.

-

Compound Application (Protective Assay): For protective activity assessment, the test compound solution is applied to the leaves 24 hours before virus inoculation.

-

Incubation: The plants are kept in a controlled environment to allow for the development of local lesions, which are indicative of virus replication.

-

Lesion Counting: After 3-4 days, the number of local lesions on the treated half of the leaf is counted and compared to the number on the untreated (control) half of the same leaf.

-

Calculation of Inhibition Rate: The inhibition rate is calculated based on the reduction in the number of lesions on the treated half of the leaf compared to the control half.

Synthesis Workflow

The synthesis of novel trifluoromethylpyrimidine derivatives typically follows a multi-step pathway, starting from commercially available reagents. A general workflow is depicted below.

Caption: General synthetic workflow.

This guide highlights the significant and varied biological activities of trifluoromethylpyrimidine compounds. The presented data and methodologies provide a solid foundation for further research and development in the quest for novel therapeutic agents and crop protection solutions. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full potential of this promising class of molecules.

References

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. Synthesis and Antifungal and Insecticidal Activities of Novel <i>N</i>-Phenylbenzamide Derivatives Bearing a Trifluoromethylpyrimidine Moiety - ProQuest [proquest.com]

- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

role of the trifluoromethyl group in pyrimidine derivatives

An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Pyrimidine Derivatives

Introduction

Pyrimidine and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in broad-spectrum activities such as antiviral, anti-inflammatory, and anticancer effects.[2][3] In the continuous quest to optimize molecular properties for therapeutic applications, the strategic incorporation of specific functional groups is paramount.

Among the most impactful substituents in modern drug design is the trifluoromethyl (CF3) group.[4][5] Its unique electronic properties and steric profile allow it to profoundly influence the physicochemical and pharmacological characteristics of a parent molecule.[6] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group when appended to the pyrimidine core, detailing its effects on physicochemical properties, biological activity, and metabolic stability.[7] It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a CF3 group onto a pyrimidine ring instigates significant, predictable changes in the molecule's fundamental properties. These alterations are crucial for modulating pharmacokinetic and pharmacodynamic profiles.

-

Increased Lipophilicity: The CF3 group is strongly lipophilic, with a Hansch π constant of +0.88, which enhances a molecule's solubility in non-polar environments.[5] This increased lipophilicity is a critical factor for improving permeability across biological membranes, a key step in drug absorption and distribution.[4][5][6][8]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[5][6] This inherent strength renders the CF3 group highly resistant to oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of drug degradation.[4][6][8] This blockade of metabolic hotspots often results in a longer biological half-life and improved bioavailability.[9][10]

-

Modulation of Basicity (pKa): As a powerful electron-withdrawing group, the CF3 moiety significantly reduces the electron density of the pyrimidine ring.[6] This inductive effect lowers the pKa of the ring nitrogens, making them less basic. This modulation of basicity can be critical for altering solubility, receptor binding interactions, and avoiding off-target effects such as hERG channel inhibition.

-

Alteration of Molecular Conformation and Binding: The steric bulk of the CF3 group, which is comparable in size to an ethyl group, can influence the molecule's preferred conformation.[6][11] This can enforce a bioactive conformation necessary for optimal interaction with a biological target. Furthermore, the CF3 group can participate in non-canonical interactions, such as orthogonal multipolar bonds and halogen bonds, which can contribute to binding affinity and selectivity.[9]

References

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2-(Trifluoromethyl)pyrimidin-5-amine for Researchers and Drug Development Professionals

Introduction: 2-(Trifluoromethyl)pyrimidin-5-amine is a fluorinated heterocyclic amine that serves as a critical building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, make it a valuable synthon for developing targeted therapeutics, particularly in oncology. This guide provides an in-depth overview of its commercial availability, key physicochemical properties, and its application in the synthesis of potent kinase inhibitors.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial suppliers. The compound is typically offered in various purities, with researchers advised to select a grade appropriate for their specific application. Key identifying information and physicochemical properties are summarized below.

Table 1: Commercial Supplier Data for this compound

| Property | Value | Source |

| CAS Number | 73418-87-8 | [1][2][3] |

| Molecular Formula | C5H4F3N3 | [2][3] |

| Molecular Weight | 163.10 g/mol | [2] |

| Purity | ≥95% to 99% | Varies by supplier |

| Boiling Point | 260.7 °C at 760 mmHg | [3] |

| Density | 1.46 g/cm³ | [3] |

| Flash Point | 111.5 °C | [3] |

| InChIKey | LOOGTXVQDBMCOL-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C=NC(=N1)C(F)(F)F)N | [3] |

Note: Physical properties may vary slightly between suppliers. Please refer to the supplier's certificate of analysis for precise data.

Application in Kinase Inhibitor Synthesis: A Case Study

The pyrimidine scaffold is a common feature in many kinase inhibitors. The addition of a trifluoromethyl group can enhance metabolic stability and binding affinity. This compound is a key intermediate in the synthesis of various kinase inhibitors, including those targeting Raf, Fms-like tyrosine kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).[4][5]

Synthesis of Dual FLT3/CHK1 Inhibitors

A notable application of a derivative of this compound is in the development of dual inhibitors for FLT3 and CHK1, which are promising targets in the treatment of Acute Myeloid Leukemia (AML).[5] The general synthetic approach involves multi-step reactions to build a complex molecule with the desired inhibitory activity.

Experimental Protocol: General Synthesis of 5-(Trifluoromethyl)-2-aminopyrimidine Derivatives

The following is a generalized experimental protocol adapted from the synthesis of potent dual FLT3 and CHK1 inhibitors.[5] This procedure outlines the key steps in constructing the core of these inhibitors.

Step 1: Sulfonylation

-

To a solution of the starting aminopyrimidine (1 equivalent) in a suitable solvent such as pyridine or dichloromethane, add the corresponding sulfonyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonamide intermediate.

Step 2: Buchwald-Hartwig Coupling

-

In a reaction vessel, combine the sulfonamide intermediate (1 equivalent), an appropriate aryl bromide (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.1 equivalents), a phosphine ligand (e.g., Xantphos, 0.2 equivalents), and a base (e.g., Cs2CO3, 2 equivalents).

-

Add a suitable anhydrous solvent, such as dioxane or toluene, and degas the mixture with nitrogen or argon.

-

Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Step 3: Deprotection (if applicable)

-

If a protecting group (e.g., Boc) is present on the amine, dissolve the coupled product in a suitable solvent (e.g., dichloromethane).

-

Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir the mixture at room temperature.

-

Monitor the deprotection by TLC. Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final compound, if necessary.

Visualizing Synthesis and Biological Pathways

To better understand the utility of this compound in drug development, the following diagrams illustrate a generalized synthetic workflow and a key signaling pathway targeted by inhibitors derived from this compound.

Conclusion

This compound is a cornerstone building block for the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors. Its commercial availability and well-defined properties facilitate its use in complex synthetic routes. The ability to incorporate this moiety into molecules that can dually inhibit key cancer-related signaling pathways, such as FLT3 and CHK1, underscores its importance in modern drug discovery and development. Researchers and scientists can leverage this versatile compound to create novel therapeutics with improved efficacy and pharmacological profiles.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound | C5H4F3N3 | CID 14290906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. This compound CAS#: 73418-87-8 [m.chemicalbook.com]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-(Trifluoromethyl)pyrimidin-5-amine: Synthesis, and Applications in Modern Drug Discovery

Introduction

The 2-(trifluoromethyl)pyrimidin-5-amine scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyrimidine ring imparts unique and highly desirable properties to the parent molecule. The -CF3 group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic nature of the molecule. This guide provides an in-depth review of the applications of this compound and its derivatives, focusing on their roles as potent inhibitors in oncology and as effective antiviral and antifungal agents. Detailed synthetic protocols, quantitative biological data, and workflow visualizations are presented to serve as a comprehensive resource for researchers in drug development.

Physicochemical Properties

The fundamental properties of the core scaffold are summarized below, providing essential information for its handling and use in synthetic chemistry.[1]

| Property | Value |

| CAS Number | 73418-87-8[1] |

| Molecular Formula | C₅H₄F₃N₃[1] |

| Molecular Weight | 163.10 g/mol [1] |

| Form | Solid[2] |

| Boiling Point | 155.3±40.0 °C (Predicted)[2] |

| Density | 1.460±0.06 g/cm³ (Predicted)[2] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C[2] |

Core Applications in Drug Discovery

The unique structural features of this compound derivatives have led to their exploration in multiple therapeutic areas. The pyrimidine core acts as an excellent scaffold for introducing various substituents to modulate biological activity, while the trifluoromethyl group often enhances potency and pharmacokinetic properties.

Oncology

Derivatives of the 2-(trifluoromethyl)pyrimidine scaffold have shown significant promise as anticancer agents, primarily by targeting key enzymes involved in cell proliferation and survival signaling pathways.

The Epidermal Growth Factor Receptor (EGFR) is a critical target in cancer therapy, and its abnormal signaling is implicated in many tumors. A series of novel 5-trifluoromethylpyrimidine derivatives have been synthesized and identified as potent EGFR inhibitors.[3] These compounds demonstrated significant antitumor activities against various cancer cell lines.

Biological Activity of EGFR Inhibitors

The inhibitory concentrations (IC₅₀) of a lead compound, 9u , highlight its potent and selective activity against cancer cells and the target kinase.

| Compound | A549 (lung cancer) IC₅₀ (µM) | MCF-7 (breast cancer) IC₅₀ (µM) | PC-3 (prostate cancer) IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |

| 9u | 0.35 | 3.24 | 5.12 | 0.091 |

Data sourced from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[3]

Further studies revealed that compound 9u induces early apoptosis in A549 cells and causes cell cycle arrest in the G2/M phase, underscoring its potential as a therapeutic agent.[3]

Caption: Synthetic workflow for novel EGFR inhibitors.

FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are crucial targets in acute myeloid leukemia (AML). A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of both kinases.[4] This dual-targeting approach can overcome resistance mechanisms and enhance therapeutic efficacy.

Antiproliferative Activity of FLT3/CHK1 Inhibitors

Several compounds exhibited powerful antiproliferative effects against the MV4-11 human leukemia cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation.

| Compound | MV4-11 cells IC₅₀ (nM) |

| 22 | < 4 |

| 29 | < 4 |

| 30 | < 4 |

| 31 | < 4 |

| 32 | < 4 |

Data sourced from a study on dual inhibitors of FLT3 and CHK1.[4]

Compound 30 was identified as a lead candidate, demonstrating excellent potency against both kinases, high selectivity over the related c-Kit kinase, and low inhibition of the hERG channel, indicating a favorable safety profile.[4]

Caption: Dual inhibition of FLT3 and CHK1 by a pyrimidine derivative.

This compound is explicitly mentioned as a key intermediate in the preparation of heteroaryl compounds that function as Raf kinase inhibitors.[2] The Raf kinase family is a central component of the MAPK/ERK signaling pathway, which is often dysregulated in various cancers, making it a valuable therapeutic target.

Antiviral and Antifungal Applications

The trifluoromethyl pyrimidine scaffold is also effective against plant pathogens, including viruses and fungi.

A series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their ability to combat Tobacco Mosaic Virus (TMV). Several compounds showed curative and protective activities superior to the commercial agent ningnanmycin.[5]

Antiviral Activity of Pyrimidine Derivatives against TMV

| Compound | Curative Activity EC₅₀ (µg/mL) | Protective Activity EC₅₀ (µg/mL) |

| 5j | 126.4 | - |

| 5m | - | 103.4 |

| Ningnanmycin | 362.7 | 255.1 |

Data sourced from a study on the bioactivity of trifluoromethyl pyrimidine derivatives.[5]

Compound 5m was shown to interact directly with the TMV coat protein (TMV-CP), suggesting a mechanism of action that involves interference with viral assembly or function.[5]

The same series of compounds also exhibited significant antifungal properties against various plant pathogenic fungi.[5] Another study highlighted a different pyrimidine derivative, 93 , which showed excellent activity against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil.[6]

Inhibitory Activity of Pyrimidine Derivatives against Fungi

| Compound | Fungus | Inhibition Rate at 100 µg/mL (%) |

| 5i | Colletotrichum truncatum (CT) | 73.2 |

| 5t | Colletotrichum truncatum (CT) | 71.0 |

| 5u | Rhizoctonia solani (RS) | 88.6 |

| Azoxystrobin | Colletotrichum truncatum (CT) | 72.5 |

| Azoxystrobin | Rhizoctonia solani (RS) | 78.4 |

Data sourced from a study on the bioactivity of trifluoromethyl pyrimidine derivatives.[5]

Caption: Applications derived from the core pyrimidine scaffold.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the reproducibility and further development of these chemical entities. Below are representative protocols for the synthesis of key intermediates and final compounds.

Protocol 1: Synthesis of EGFR Inhibitor Intermediates[3]

a) Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (6) A mixture of 3-amino-thiophene-2-carboxylic acid methylamide (5) (1.0 eq), 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq), and diisopropylethylamine (DIPEA) (3.0 eq) is stirred in ethanol (EtOH) at 80 °C. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the product.

b) Synthesis of 3-[2-(4-nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (7) A solution of compound 6 (1.0 eq), 4-nitroaniline (1.2 eq), and p-toluenesulfonic acid (p-TsOH) (0.2 eq) in 2-pentanol is heated to reflux overnight. After cooling to room temperature, the precipitate is collected by filtration, washed with ethyl acetate, and dried under vacuum to afford compound 7 .

c) Synthesis of 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (8) A mixture of compound 7 (1.0 eq) and palladium on carbon (10% w/w) is stirred in methanol (MeOH). The solution is stirred overnight at room temperature under a hydrogen atmosphere. Upon completion, the solution is filtered through Celite, and the filtrate is concentrated under vacuum to give the final amino intermediate 8 .

Protocol 2: General Procedures for Synthesis of FLT3/CHK1 Inhibitors[4]

a) General Procedure A (Sulfonylation in Pyridine) The starting amine (compounds 1-3, 1.00 mmol) is dissolved in pyridine (2.0 mL). The corresponding sulfonyl chloride (1.50–2.00 mmol) is added to the solution at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 1–3 hours. The solvent is then evaporated, and the residue is purified by column chromatography to afford the sulfonamide products.

b) General Procedure B (Sulfonylation in DCM with TEA) The starting amine (compounds 4 and 5, 1.00 mmol) and triethylamine (TEA) (5.00 mmol) are dissolved in dichloromethane (DCM) (3.0 mL). The corresponding sulfonyl chloride (1.50–2.00 mmol) is added at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 1–3 hours. The solvent is evaporated, and the residue is purified by column chromatography.

c) General Procedure C (Final Compound Synthesis) An intermediate (e.g., tert-butyl(3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)carbamate) is subjected to a Buchwald coupling reaction with an appropriate R²Br group, followed by the deprotection of the Boc group to yield the final target compounds.

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in drug discovery and agrochemical development. The trifluoromethyl group provides significant advantages in terms of metabolic stability and target affinity, while the pyrimidine ring serves as an adaptable scaffold for creating libraries of diverse molecules. The successful development of potent EGFR, FLT3/CHK1, and Raf kinase inhibitors highlights the profound impact of this scaffold in oncology. Furthermore, its demonstrated efficacy against viral and fungal pathogens in plants opens avenues for its application in agriculture. The synthetic methodologies outlined provide a solid foundation for further exploration and optimization of this privileged chemical structure, promising the development of next-generation therapeutics and crop protection agents.

References

- 1. This compound | C5H4F3N3 | CID 14290906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 73418-87-8 [m.chemicalbook.com]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. wjarr.com [wjarr.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine from Ethyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine, a valuable building block in medicinal chemistry, starting from the readily available ethyl trifluoroacetate. The described synthetic route is a multi-step process involving the initial formation of a pyrimidine ring, followed by functional group manipulations to introduce the desired amine substituent. This application note includes detailed experimental protocols for each key transformation, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in the successful execution of this synthesis.

Introduction

The 2-(trifluoromethyl)pyrimidine scaffold is a privileged motif in modern drug discovery, with derivatives exhibiting a wide range of biological activities. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of robust and efficient synthetic routes to key building blocks such as this compound is of high importance. The following protocols detail a reliable pathway for the preparation of this compound from ethyl trifluoroacetate.

Overall Synthetic Pathway

The synthesis of this compound from ethyl trifluoroacetate is accomplished via a five-step sequence. The initial steps focus on the construction of the 2-(trifluoromethyl)pyrimidin-5-ol intermediate. This is followed by the conversion of the hydroxyl group to a halogen, which then serves as a handle for the introduction of the amino group via a palladium-catalyzed cross-coupling reaction.

Figure 1: Overall synthetic workflow for this compound.